molecular formula C19H20BrF3N2 B5178174 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B5178174
M. Wt: 413.3 g/mol
InChI Key: UDZDDYCLLGUOIJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with bromophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Substitution Reactions: The bromophenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include polar solvents, strong acids or bases, and controlled temperatures to ensure the desired reaction pathways and products.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(4-Bromophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine include:

    1-[(4-Chlorophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine: This compound has a chlorophenyl group instead of a bromophenyl group, which may alter its chemical reactivity and biological activity.

    1-[(4-Bromophenyl)methyl]-4-{[2-(fluoromethyl)phenyl]methyl}piperazine: The fluoromethyl group in place of the trifluoromethyl group can impact its physicochemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2/c20-17-7-5-15(6-8-17)13-24-9-11-25(12-10-24)14-16-3-1-2-4-18(16)19(21,22)23/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZDDYCLLGUOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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